Product packaging for 3-Fluoro-3-(4-methylphenyl)-3H-diazirene(Cat. No.:CAS No. 95911-66-3)

3-Fluoro-3-(4-methylphenyl)-3H-diazirene

Cat. No.: B11921395
CAS No.: 95911-66-3
M. Wt: 150.15 g/mol
InChI Key: GPVHMEKGKCWVMI-UHFFFAOYSA-N
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Description

Significance of Diazirines as Precursors in Organic Chemistry

The primary significance of diazirines in organic chemistry lies in their role as excellent precursors to carbenes. nih.govrsc.orgresearchgate.net Upon photolysis with UV light, typically in the 350-380 nm range, diazirines efficiently extrude a molecule of dinitrogen (N₂) to generate a highly reactive carbene intermediate. chemicalbook.comresearchgate.net This photo-induced generation of carbenes is clean and occurs under mild conditions, making diazirines superior to many other carbene sources. nih.gov

The generated carbenes are short-lived species that can participate in a wide array of chemical transformations. Key reactions include:

Insertion Reactions: Carbenes can insert into various single bonds, including C-H, O-H, and N-H bonds. nih.govnih.gov This capability is particularly valuable for the non-specific modification of organic molecules.

Cycloaddition Reactions: Carbenes readily undergo [2+1] cycloaddition with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively, which are important structural motifs in organic synthesis. wustl.edu

This reactivity profile makes diazirines indispensable tools, particularly in the field of photoaffinity labeling (PAL). In PAL, a molecule of interest is equipped with a diazirine moiety to probe interactions with biological macromolecules like proteins. nih.govresearchgate.net Upon photoactivation, the resulting carbene forms a covalent bond with nearby residues, allowing for the identification of binding partners and the mapping of interaction sites. nih.govresearchgate.net

Evolution of Diazirine Derivatives for Advanced Research

The utility of diazirines has expanded significantly through the development of various derivatives. Early research often focused on simple aliphatic diazirines. While useful, these compounds can be unstable and their corresponding carbenes are prone to undesired rearrangements. researchgate.net

A major advancement was the development of aryl diazirines, which offered greater stability and more controlled reactivity. The introduction of substituents onto the aryl ring allowed for the fine-tuning of the diazirine's electronic and steric properties. A pivotal moment in diazirine chemistry was the introduction of 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) by Brunner in 1980. nih.govresearchgate.netnih.gov The trifluoromethyl group offered several advantages:

It enhances the stability of the diazirine ring. wustl.edu

It reduces the propensity for the photogenerated carbene to rearrange into a less reactive, linear diazo isomer, which can lead to non-specific labeling. nih.govresearchgate.net

The resulting trifluoromethyl-substituted carbene is highly reactive and efficient in insertion reactions. nih.govnih.gov

This evolution has led to a diverse library of diazirine-based probes and reagents tailored for complex applications in chemical biology, drug discovery, and materials science. nih.govchemicalbook.comwustl.edu

Specific Focus on Fluorinated Aryl Diazirines: Context of 3-Fluoro-3-(4-methylphenyl)-3H-diazirene

Fluorinated aryl diazirines, particularly the trifluoromethyl-substituted variants, are the most widely used class for advanced applications like photoaffinity labeling due to their enhanced stability and clean photochemistry. wustl.edu The strong electron-withdrawing nature of the trifluoromethyl group is key to suppressing unwanted side reactions of the carbene intermediate. nih.govresearchgate.net

The compound This compound represents a specific variation within this class. While detailed research findings and extensive data for this particular monofluorinated analogue are not as widely published as for its trifluoromethyl counterpart, its chemical nature can be understood by comparison. The substitution pattern consists of:

A fluoro group at the 3-position, which, like the trifluoromethyl group, is electron-withdrawing and intended to stabilize the diazirine ring and influence the resulting carbene's reactivity.

The synthesis of such a compound would typically follow established routes for aryl diazirine preparation. This generally involves the conversion of a corresponding ketone (in this case, 1-fluoro-1-(4-methylphenyl)ethanone) into a diaziridine, which is then oxidized to form the final 3H-diazirine ring.

The reactivity of this compound upon photolysis is expected to generate a p-tolylfluorocarbene. The properties of this carbene would be intermediate between a non-fluorinated aryl carbene and a trifluoromethyl-substituted one, making it a potentially valuable tool for specific research questions where fine-tuning of carbene reactivity is desired.

Below is a comparative table of general properties for different classes of diazirines to contextualize the subject compound.

PropertyAliphatic DiazirinesAryl DiazirinesTrifluoromethyl Aryl Diazirines
Relative Stability Lower; can be explosiveModerate to HighHigh
Carbene Precursor Alkyl carbenesAryl carbenesTrifluoromethyl-substituted aryl carbenes
Tendency for Diazo Isomerization HigherLower than aliphaticVery Low
Primary Application Basic carbene chemistryPhotoaffinity labeling, organic synthesisAdvanced photoaffinity labeling, materials science

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B11921395 3-Fluoro-3-(4-methylphenyl)-3H-diazirene CAS No. 95911-66-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95911-66-3

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

3-fluoro-3-(4-methylphenyl)diazirine

InChI

InChI=1S/C8H7FN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3

InChI Key

GPVHMEKGKCWVMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(N=N2)F

Origin of Product

United States

Photochemistry and Carbene Generation from 3 Fluoro 3 4 Methylphenyl 3h Diazirene

Spin State Control of Carbenes Generated from Aryl Fluorodiazirines

Carbenes can exist in two different electronic spin states: singlet or triplet. wikipedia.orglibretexts.org In a singlet carbene, the two non-bonding electrons are paired in the same orbital, while in a triplet carbene, they are unpaired and occupy different orbitals. libretexts.orgprinceton.edu The spin state of the generated carbene is crucial as it dictates its reactivity and the types of products formed. libretexts.orgdigitellinc.com The substituents on the diazirine play a significant role in determining the ground state and the outcome of the photolytic generation. wikipedia.orgchemrxiv.org

For aryl fluorodiazirines like 3-Fluoro-3-(4-methylphenyl)-3H-diazirene, the photolysis is generally expected to produce a singlet carbene. The presence of substituents that can donate electron density to the empty p-orbital of the carbene helps to stabilize the singlet state. wikipedia.org The phenyl group, particularly with an electron-donating methyl group in the para position, can stabilize the singlet state through mesomeric interactions. princeton.edu Photolysis of the related 3-(4-tolyl)-3-(trifluoromethyl)diazirine has been shown to yield products consistent with the intermediacy of a singlet carbene. nih.gov Singlet carbenes typically undergo concerted reactions, such as stereospecific addition to double bonds and insertion into X-H bonds, making them highly useful for photoaffinity labeling. libretexts.orgresearchgate.net

While singlet carbenes are common from many aryl diazirines, the generation of triplet carbenes is also possible, particularly when the substituents are electron-withdrawing. wikipedia.orgchemrxiv.org Electron-withdrawing groups can destabilize the singlet state relative to the triplet state. princeton.edu For instance, trifluoromethylphenyldiazirine is known to produce a triplet state carbene. wikipedia.org Triplet carbenes behave like biradicals and typically undergo stepwise, non-stereospecific reactions. libretexts.orgprinceton.edu Recent computational studies on aryl diazirines have suggested that electron-poor diazos tend to yield triplet carbenes. chemrxiv.org The electronic properties of the substituents on the aryl ring can therefore be used to tune the spin state of the resulting carbene. chemrxiv.orgresearchgate.net

Table 1: Influence of Substituents on Carbene Spin State from Aryl Diazirine Photolysis
Diazirine Substituent (Aryl Group)Electronic NaturePredominant Carbene Spin StateReference
PhenylNeutral/Electron-donatingSinglet wikipedia.org
4-Methylphenyl (Tolyl)Electron-donatingSinglet nih.gov
TrifluoromethylphenylElectron-withdrawingTriplet wikipedia.org
Electron-rich ArylElectron-donatingSinglet chemrxiv.org
Electron-poor ArylElectron-withdrawingTriplet chemrxiv.org

Photolytic Efficiency and Wavelength Dependence of this compound Analogues

The efficiency of carbene generation from diazirine photolysis is a critical parameter for its practical applications. This efficiency is influenced by several factors, including the wavelength of the irradiation, the solvent, and the specific structure of the diazirine. acs.orgnih.gov Most aryl trifluoromethyl diazirines are effectively decomposed using light with a wavelength around 360 nm. acs.org

Studies on aryl-diazirines have shown that the conversion to a carbene can vary significantly depending on the solvent. acs.org For example, the photoactivation of an aryl-diazirine resulted in a 65% conversion to carbene in cyclohexane (B81311), but only 10% in DMSO. acs.org The quantum yield, which is a measure of the efficiency of a photochemical process, can also be wavelength-dependent. nsf.gov For fluorinated compounds, quantum yields are often higher at shorter UV-C wavelengths compared to longer UV-A wavelengths. nsf.gov

Recent investigations have explored modulating diazirine kinetics using different LED wavelengths. nih.gov For trifluoromethyl phenyl diazirine derivatives, photoactivation primarily occurs in the UV-A region (e.g., 365 nm). acs.orgnih.gov It has been found that using broad wavelength activation can impede the formation of the diazoalkane intermediate, potentially increasing the direct yield of the desired carbene. acs.orgnih.gov For instance, combining a 365 nm LED with a 405 nm or 445 nm LED improved the carbene-to-diazoalkane ratio compared to using a 365 nm source alone. nih.gov The photokinetics were found to be largely independent of temperature in the range of 25 to 70 °C. nih.gov

Table 2: Effect of Wavelength on Diazirine Photolysis and Carbene Generation
Irradiation Wavelength(s) (nm)ObservationImpact on Carbene/Diazo RatioReference
365 (UV-A)Standard wavelength for aryl diazirine activation.Baseline acs.orgnih.gov
365 + 385Increased efficiency of diazirine depletion.No negative impact on carbene efficiency. nih.gov
365 + 405Broad wavelength activation.Improved carbene/diazoalkane ratio. nih.gov
365 + 445Broad wavelength activation.Improved carbene/diazoalkane ratio. nih.gov
255 / 275 (UV-C)Generally higher quantum yields for fluorinated compounds.Potentially more efficient degradation. nsf.gov

Competing Photoreactions: Diazirine-Diazo Isomerization

Photolysis of a diazirine initiates the cleavage of a C-N bond, leading to an excited state intermediate. This intermediate can follow one of two primary decay pathways: it can lose molecular nitrogen (N₂) to form a carbene, or it can rearrange to form the more stable linear diazo isomer. researchgate.net This isomerization represents a common and sometimes dominant alternative to direct carbene generation. researchgate.net

Ultrafast laser flash photolysis studies on the parent phenyldiazirine have shown that both the formation of the diazo compound (phenyldiazomethane) and the carbene (phenylcarbene) occur nearly instantaneously, within a few picoseconds of the laser pulse, indicating that both are primary photoproducts. researchgate.net

The substituents on the diazirine ring play a crucial role in determining the quantum yield of isomerization versus carbene formation. Both electronic and steric factors contribute to the transition state energies of the competing pathways.

Aryl Group (4-methylphenyl): The presence of an aryl group generally provides electronic stabilization to the diazo isomer. However, studies comparing different aryl-substituted diazirines show that the pathway is highly dependent on the other substituent. For instance, thermal decomposition of phenylchlorodiazirine yields exclusively the carbene, whereas phenyl-n-butyldiazirine yields mainly the diazo intermediate. researchgate.net Photochemical studies of aryl-fluorodiazirines, particularly those with a trifluoromethyl group, indicate that reaction primarily proceeds through a carbene intermediate, in contrast to alkyl diazirines which show a strong preference for forming a reactive diazo intermediate. harvard.edu The photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine, a close structural analog, has been shown to produce products consistent with the intermediacy of a singlet carbene. nih.gov

Fluoro Substituent: The fluorine atom exerts a powerful inductive electron-withdrawing effect. Computational studies on halodiazirines have been conducted to determine the effect of substituents on isomerization rates. researchgate.netresearchgate.net While a single fluorine atom's effect is less pronounced than that of a trifluoromethyl group, its high electronegativity is expected to significantly influence the electronic structure of the transition state. The introduction of trifluoromethyl groups is known to favor carbene formation and inhibit the diazo isomer rearrangement. researchgate.net This suggests that the electron-withdrawing nature of fluorine at the C-3 position disfavors the formation of the linear diazo compound relative to direct carbene generation.

The combined effect of the electron-donating 4-methylphenyl group and the electron-withdrawing fluoro group creates a complex electronic environment. The general trend observed for aryl-halodiazirines suggests that the carbene pathway is significantly favored over the diazo isomerization pathway.

Table 1: Influence of C-3 Substituents on Photochemical Pathway of Diazirines

Diazirine CompoundC-3 Substituent 1C-3 Substituent 2Predominant Photochemical IntermediateReference
PhenylchlorodiazirinePhenylChloroCarbene researchgate.net
Phenyl-n-butyldiazirinePhenyln-ButylDiazo Compound researchgate.net
Aryl-fluorodiazirines (general)ArylFluoro/TrifluoromethylCarbene harvard.edu
3-(4-tolyl)-3-(trifluoromethyl)diazirine4-TolylTrifluoromethylCarbene nih.gov

Once formed, the diazoisomer, 1-fluoro-1-(4-methylphenyl)diazomethane, possesses its own distinct chemical properties and stability. The stability of diazo compounds is highly dependent on their substituent pattern.

Electronic Effects: Aryl-substituted diazo compounds are generally more stable than their dialkyl counterparts due to resonance stabilization. However, the stability is further modulated by substituents on the aryl ring. A comprehensive study on the thermal stability of various aryl diazoacetates found that electron-donating substituents generally lead to lower thermal stability. acs.org Conversely, electron-withdrawing groups tend to increase stability. The fluorine atom attached to the diazo carbon provides significant electronic stabilization. Fluorinated diazoalkanes are a well-established class of reagents, highlighting their sufficient stability for isolation and subsequent synthetic application. rsc.orgnih.gov

Photochemical Stability: While diazirines are designed to be photoreactive, the resulting linear diazo isomers can also absorb light and undergo further reactions, including the extrusion of N₂ to form the same carbene intermediate. However, their absorption spectra and quantum yields for this process differ from the parent diazirine. In some cases, diazo isomers can be relatively unreactive under the initial photolysis conditions used to activate the diazirine. researchgate.net

Table 2: Factors Affecting the Stability of Diazo Compounds

FactorInfluence on StabilityRationaleReference
Aryl Substitution IncreasesResonance delocalization of the diazo group electrons into the aromatic ring. acs.org
Electron-Donating Groups (on Aryl ring) DecreasesDestabilizes the diazo compound, leading to lower onset temperatures for thermal decomposition. acs.org
Electron-Withdrawing Groups (α-position) IncreasesInductive stabilization of the diazo carbon. α-Fluorinated diazoalkanes are versatile and stable enough for synthetic use. rsc.orgnih.gov

Reactivity of Carbene Species Derived from 3 Fluoro 3 4 Methylphenyl 3h Diazirene

Intermolecular Carbene Insertion Reactions

The generated 4-methylphenylfluorocarbene is a highly electrophilic species capable of inserting into various sigma bonds of other molecules in the reaction mixture. These intermolecular reactions are a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds at previously unfunctionalized positions. nih.govprinceton.edu

The insertion of carbenes into carbon-hydrogen (C-H) bonds is a primary application, enabling the functionalization of alkanes and other hydrocarbons. chemtube3d.comwikipedia.org The efficiency of C-H insertion is often influenced by the spin state of the carbene; singlet carbenes are generally preferred as they can avoid side reactions like quenching by oxygen that are common with triplet carbenes. nih.gov

Computational studies on the carbene derived from 3-fluoro-3-(4-methylphenyl)-3H-diazirene have been performed to understand its C-H insertion capabilities. These studies calculated the energy barriers for the singlet carbene to insert into an aliphatic C-H bond, providing insight into its reactivity. nih.gov Generally, the reactivity for C-H insertion follows the order of tertiary (3°) > secondary (2°) > primary (1°), which is attributed to the higher electron density and stabilization of the transition state at more substituted carbon atoms. squarespace.com However, steric hindrance can also play a significant role, sometimes favoring insertion into less substituted, more accessible C-H bonds. squarespace.com

For analogous fluorinated aryl carbenes, such as trifluoromethylphenylcarbene, experimental studies have demonstrated significant yields for C-H insertion. For example, photolysis in cyclohexane (B81311) resulted in at least a 50% yield of the C-H insertion product. researchgate.net

Table 1: Reactivity Data for Analagous Carbene C-H Insertion

Carbene Precursor Substrate Product Type Yield
3-Trifluoromethyl-3-phenyldiazirine Cyclohexane C-H Insertion ~50% researchgate.net
Ethyl Diazoacetate (with Rhodium catalyst) Hexane C-H Insertion (secondary) 63% (α-position), 33% (β-position) wikipedia.org

Carbenes readily insert into the N-H bonds of amines and the O-H bonds of alcohols and water. nih.govnih.gov These reactions are typically very efficient and provide a direct route to forming new C-N and C-O bonds. The high reactivity is due to the presence of lone pairs on the nitrogen and oxygen atoms, which can stabilize the transition state.

For instance, photolysis of the related 3-trifluoromethyl-3-phenyldiazirine in methanol (B129727) leads to the formal O-H insertion product in over 95% yield. researchgate.net This high efficiency underscores the utility of fluorinated aryl carbenes for modifying molecules containing hydroxyl groups.

Insertion into N-H bonds is similarly efficient but can be complicated by the Lewis basicity of amines, which can deactivate certain metal catalysts used in carbene generation. nih.gov Furthermore, reactions with ammonia (B1221849) or primary amines can sometimes lead to mixtures of primary, secondary, and tertiary amine products due to multiple insertions. nih.gov Despite these challenges, carbene N-H insertion remains a valuable strategy for synthesizing amines. nih.gov

Table 2: Reactivity Data for Analagous Carbene N-H and O-H Insertion

Carbene Precursor Substrate Product Type Yield

Insertion into sulfur-hydrogen (S-H) bonds of thiols is another characteristic reaction of carbenes. snnu.edu.cn The reaction of photogenerated carbenes with sulfur-containing compounds can proceed through the formation of sulfur ylides, which may then undergo further rearrangement. researchgate.net This reactivity provides a pathway for the synthesis of various organosulfur compounds.

Intramolecular Carbene Reactions

In the absence of an external trapping agent or when a suitable reaction site exists within the same molecule, the generated carbene can undergo intramolecular reactions. These reactions are crucial for the synthesis of cyclic compounds and can also lead to molecular rearrangements.

Intramolecular C-H insertion is a powerful method for constructing rings, particularly five- and six-membered rings. chemtube3d.comsquarespace.com The carbene can insert into a C-H bond on a side chain attached to the phenyl ring. The regioselectivity of this insertion is governed by the stability of the resulting ring (with five-membered rings being generally favored) and the electronic and steric nature of the targeted C-H bond. squarespace.com As with intermolecular reactions, insertion into tertiary C-H bonds is electronically favored over secondary and primary ones. squarespace.com

A potential side reaction for carbenes is rearrangement. For fluorinated arylcarbenes, a conceivable rearrangement is a 1,2-fluorine shift, which would lead to the formation of a styrene (B11656) derivative. However, studies on the closely related trifluoromethylphenylcarbene have shown no evidence of rearrangement products resulting from fluorine migration. researchgate.net The thermodynamic stability conferred by the fluorine atom on the carbene center may disfavor such rearrangement pathways. rsc.org Instead, the dominant reaction pathways remain the highly efficient intermolecular and intramolecular insertion reactions. nih.govresearchgate.net Another potential, though less common, pathway could involve a formal F-H bond insertion, which has been observed in other systems under acidic conditions. nih.gov

Cycloaddition Reactions with Alkenes and Alkynes

Upon photolytic cleavage, this compound generates 1-fluoro-1-(4-methylphenyl)carbene, a highly reactive species. youtube.com The presence of a fluorine atom renders this carbene electrophilic, influencing its reactivity in cycloaddition reactions. numberanalytics.com

[2+1] Cycloadditions for Fluorocyclopropane Synthesis

A primary and synthetically valuable reaction of 1-fluoro-1-(4-methylphenyl)carbene is its [2+1] cycloaddition with alkenes to yield fluorinated cyclopropanes. numberanalytics.com This reaction provides a direct and efficient route to 3-fluoro-3-(4-methylphenyl)cyclopropane derivatives. The process is typically initiated by photolysis of the parent diazirine with UV light (around 350-380 nm), which generates the carbene in situ for immediate reaction with a present alkene. nih.gov These cycloaddition reactions are effective for a range of alkenes and are crucial for synthesizing complex fluorinated molecules which are valuable in organofluorine chemistry. numberanalytics.com Similarly, the carbene can undergo cycloaddition with alkynes to form the corresponding highly strained fluorocyclopropenes. numberanalytics.com

Factors Influencing Regioselectivity and Stereoselectivity

The outcome of the [2+1] cycloaddition is governed by several electronic and steric factors, particularly the nature of the alkene substrate and the inherent properties of the carbene.

Stereoselectivity : The carbene generated from this compound is a singlet carbene, especially in the condensed phase. Singlet carbenes typically add to alkenes in a concerted, single-step mechanism. youtube.com A significant consequence of this concerted pathway is that the reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane. youtube.com

Regioselectivity : As an electrophilic species, 1-fluoro-1-(4-methylphenyl)carbene reacts more readily with electron-rich alkenes. When reacting with an unsymmetrical alkene, the carbene exhibits regioselectivity, preferentially adding across the more electron-rich (more highly substituted) double bond. This selectivity is driven by the stabilization of the transition state through orbital interactions between the carbene's empty p-orbital and the alkene's highest occupied molecular orbital (HOMO). Boron-directed cycloadditions have been shown to provide a route for rapid and regiocontrolled synthesis of fluoroalkyl-substituted arenes under mild conditions. nih.govresearchgate.netwhiterose.ac.uk

Below is a table summarizing the key factors that influence the selectivity of the cycloaddition reaction.

FactorInfluence on SelectivityRationale
Carbene Spin State Primarily singlet, leading to stereospecificity Concerted reaction mechanism retains the original stereochemistry of the alkene. youtube.com
Alkene Electronics Prefers electron-rich alkenesThe electrophilic carbene reacts faster with more nucleophilic double bonds. numberanalytics.com
Alkene Sterics Less substituted alkenes may react fasterAlthough electronically disfavored, sterically less hindered alkenes can be more accessible.
Regioselectivity Addition to the more nucleophilic carbonThe carbene adds to the carbon atom of the double bond that can better stabilize a partial positive charge in the transition state.

Carbene Dimerization Pathways

In the absence of an efficient trapping agent, carbenes can undergo dimerization to form an alkene. For 1-fluoro-1-(4-methylphenyl)carbene, this pathway would lead to the formation of 1,2-difluoro-1,2-bis(4-methylphenyl)ethene. This dimerization can result in a mixture of (E) and (Z) isomers. However, this reaction is generally only significant at high concentrations of the carbene. In typical applications like photoaffinity labeling or synthetic cycloadditions, the diazirine precursor is used in low concentrations, and the generated carbene is rapidly intercepted by the substrate (e.g., an alkene or a biological nucleophile). nih.gov Therefore, dimerization is often a minor, competing pathway rather than the primary reaction route.

Reactivity with Nucleophiles in Biological Systems

Photoaffinity labeling (PAL) is a powerful technique to identify and study biomolecular interactions, and aryl-fluorodiazirines are common photoactive probes used for this purpose. nih.govnih.gov The carbene generated from 3-fluoro-3-(4-methylphenyl)-3H-diazirine can covalently modify proteins, providing a snapshot of interactions within a biological system.

Preferential Labeling of Specific Amino Acid Residues

Systematic studies have shown that aryl-fluorodiazirines react almost exclusively through a carbene intermediate in biological systems. nih.gov This carbene is a highly reactive, electrophilic species that is not highly selective, capable of inserting into various chemical bonds. However, it shows a preference for reaction with nucleophilic amino acid side chains. Unlike alkyl diazirines, which can isomerize to a more stable diazo intermediate that preferentially labels acidic residues like glutamate (B1630785) and aspartate, aryl-fluorocarbenes exhibit a broader reactivity profile. nih.gov The primary reactions involve insertion into X-H bonds (where X = O, S, N) and addition to acidic groups.

The following table details the potential reactions of 1-fluoro-1-(4-methylphenyl)carbene with the functional groups of various amino acid residues.

Amino Acid Residue(s)Functional GroupPotential Reaction with Carbene
Serine (Ser), Threonine (Thr) Hydroxyl (-OH)O-H bond insertion to form an ether linkage.
Tyrosine (Tyr) Phenolic Hydroxyl (-OH)O-H bond insertion. The aromatic ring is also a potential, but less favored, site of reaction.
Cysteine (Cys) Thiol (-SH)S-H bond insertion to form a thioether linkage. This is often a highly favored reaction due to the high nucleophilicity of sulfur. nih.govnih.gov
Lysine (B10760008) (Lys), Arginine (Arg), Histidine (His) Amino (-NH₂) / Guanidinium / ImidazoleN-H bond insertion.
Aspartate (Asp), Glutamate (Glu) Carboxylic Acid (-COOH)O-H insertion or addition to the carboxylate anion to form an ester-like adduct.
Peptide Backbone Amide (-CONH-)N-H bond insertion.
Methionine (Met) Thioether (-S-CH₃)Formation of a sulfur ylide.
Non-nucleophilic Residues (e.g., Leu, Val) C-H BondsC-H bond insertion, though generally less favorable than insertion into heteroatom-hydrogen bonds.

Impact of Carbene Spin State on Biological Reactivity

Carbenes can exist in two electronic spin states: singlet (spin-paired electrons) and triplet (spin-parallel electrons), which exhibit different reactivities. numberanalytics.com The spin state of the carbene derived from this compound is critical to its behavior in a biological context.

The aqueous and polar environment of biological systems, including interactions with polar amino acid side chains, preferentially stabilizes the singlet state over the triplet state. This stabilization occurs because the singlet state has a larger dipole moment that interacts favorably with the polar surroundings. Singlet carbenes readily participate in concerted reactions, such as insertion into O-H and S-H bonds, which are common reactions with amino acid residues like serine and cysteine. numberanalytics.com

If the triplet state were significantly populated, it would react as a diradical in a stepwise manner. This could lead to different products, such as hydrogen abstraction followed by radical recombination. However, due to the effective stabilization of the singlet state in aqueous media, the reactivity of 1-fluoro-1-(4-methylphenyl)carbene in biological systems is dominated by the chemistry of the singlet species. This leads to more predictable, concerted insertion and addition reactions, which is a desirable feature for photoaffinity labeling probes.

Applications in Chemical Biology and Bioorthogonal Chemistry

Photoaffinity Labeling (PAL) with 3-Fluoro-3-(4-methylphenyl)-3H-diazirene Analogues

Photoaffinity labeling is a robust technique used to convert non-covalent, affinity-based molecular interactions into permanent covalent bonds. nih.gov A typical PAL probe consists of three key components: a recognition element (the ligand or molecule of interest), a photoreactive group (like a diazirine), and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for detection and isolation. nih.gov Aryl-fluorodiazirine analogues are frequently employed as the photoreactive moiety in these probes. nih.govchemrxiv.org Upon photoactivation, the aryl-fluorodiazirine generates a carbene intermediate that covalently crosslinks the probe to its binding partner. nih.govbeilstein-journals.org

PAL probes equipped with aryl diazirine analogues are instrumental in deciphering the intricacies of protein-ligand interactions. semanticscholar.orgrug.nl By covalently trapping a ligand in its binding pocket, researchers can identify previously unknown molecular partners of small molecules and validate these interactions within a native cellular context. nih.govnii.ac.jp

For instance, PAL has been used to study the interaction between ligands and various receptors, enzymes, and ion channels. rug.nlnih.gov A diazirine-based PAL probe can be designed from a known ligand to identify its specific protein target. After incubation with a complex biological sample (like a cell lysate or living cells), UV irradiation permanently links the probe to its binding partners. nih.gov Subsequent analysis, often involving the reporter tag for enrichment and mass spectrometry for identification, reveals the identity of the interacting proteins. semanticscholar.org The trifluoromethylphenyl diazirine (TPD) group, a close analogue, is widely incorporated into such probes for chemical biology applications. nih.govwustl.edu The addition of an alkyne group to the TPD moiety (creating TPDYNE) further expands its utility by enabling "click chemistry" for the attachment of reporter tags after the labeling event. nih.govrsc.org

Beyond identifying interacting partners, PAL can pinpoint the specific location of binding on a target protein. nih.gov Once a probe-protein adduct is formed and isolated, it can be subjected to proteolytic digestion. Mass spectrometry analysis of the resulting peptides can then identify the exact peptide fragment—and sometimes the specific amino acid residue—that is covalently modified by the probe. semanticscholar.org This provides high-resolution information about the ligand's binding site.

Aryl-fluorodiazirines are particularly useful for this application because their reaction pathway primarily proceeds through a highly reactive and short-lived carbene intermediate. nih.govchemrxiv.org This ensures that the covalent bond forms in the immediate vicinity of the binding pocket, providing a precise map of the interaction surface. This technique has been successfully applied to map the binding sites of various ligands, including mapping interaction sites within the hydrophobic regions of membrane proteins. nih.gov For example, studies using diazirine-based probes have helped to delineate the binding domains of enzymes and receptors, providing crucial data for understanding protein function and for structure-based drug design. semanticscholar.org

Probe TypeApplicationKey FindingReference
Trifluoromethylphenyl diazirine (TPD) Analogues Mapping ligand binding sitesTPD-containing probes successfully identified peptides within the binding domains of various enzymes. semanticscholar.org
Diazirine-functionalized Mannosides Investigating lectin-ligand interactionsUsed to probe the binding site of the bacterial lectin FimH, although with limited success, highlighting challenges in some systems. beilstein-journals.org
3H-adamantyl diazirine Labeling membrane proteinsRevealed interactions with multiple sites within the hydrophobic region of glycophorin A. nih.gov

Protein function is often governed by conformational changes. PAL can serve as a tool to capture and study these dynamic structural shifts. nii.ac.jp For example, a study on β-1,4-galactosyltransferase used a photoreactive sugar derivative to demonstrate that a specific conformational change occurs during the enzymatic reaction, which is necessary to bring the two substrates into the correct orientation for catalysis. nii.ac.jp Time-resolved PAL experiments have also been used to investigate the dynamic structural changes in receptors like the nicotinic acetylcholine (B1216132) receptor. nii.ac.jp By applying the photolabeling pulse at different time points after initiating a biological process, researchers can gain insights into the transient protein conformations that are part of the functional cycle. The stability and rapid activation of aryl diazirines make them suitable for such time-resolved studies. nih.gov

Proteomics Applications

The integration of PAL with modern mass spectrometry-based proteomics has given rise to powerful chemoproteomic strategies. nih.gov These approaches use broadly reactive or targeted probes to survey protein interactions on a global scale, providing a snapshot of the cellular interactome of a given small molecule. rsc.orgrsc.org

Chemoproteomic profiling with diazirine-based probes allows for the unbiased, proteome-wide identification of small molecule-protein interactions directly in living cells. nih.govrsc.org In this approach, cells are treated with a probe that often includes a diazirine for photocrosslinking and an alkyne or azide (B81097) handle for subsequent click chemistry-mediated attachment of a biotin tag. nih.gov After UV irradiation and cell lysis, the biotinylated proteins are enriched on streptavidin beads, digested, and identified by mass spectrometry. nih.gov

This strategy provides a comprehensive list of proteins that interact with the small molecule probe. nih.gov Studies comparing different diazirine scaffolds have found that aryl diazirines tend to label more proteins than alkyl diazirines, indicating their utility for broad interaction mapping. rsc.org This approach has been used to map the interactomes of lipids, carbohydrates, and various small molecules, significantly expanding our understanding of their cellular functions and binding partners. nih.gov

A critical application of chemoproteomics is in the field of drug discovery for target deconvolution and off-target profiling. nih.govnih.gov Phenotypic screens can identify compounds with interesting biological activity, but their molecular targets are often unknown. PAL probes derived from these hit compounds can be used to "fish out" their protein targets from the proteome. rsc.orgspringernature.com

For example, this method was successfully used to identify the protein targets of oleanolic acid, a natural product with a range of biological activities. nih.gov Similarly, diazirine-based probes are invaluable for identifying "off-targets"—unintended binding partners of a drug that can lead to side effects or toxicity. springernature.com By revealing the complete interaction profile of a drug candidate, researchers can better predict its pharmacological effects and potential liabilities. springernature.com The use of fully-functionalized diazirine tags, which combine the photoreactive group, reporter handle, and a point of attachment into a single module, has streamlined the development of probes for these applications. rsc.orgrsc.org

ApplicationProbe StrategyOutcomeReference
Target Deconvolution Diazirine-alkyne probe of a bioactive compoundIdentification of specific cellular protein targets responsible for the compound's activity. nih.govrsc.org
Off-Target Profiling Fluorous diazirine photoaffinity labelingEnrichment and identification of both intended and unintended protein interactions to assess drug specificity. springernature.com
Fragment-Based Ligand Discovery Fully-functionalized diazirine tags attached to molecular fragmentsIdentification of proteins that bind to small chemical fragments directly in cells. rsc.org

Membrane Proteome Profiling Using Fluorinated Diazirine Probes

Fluorinated diazirine probes, including those derived from this compound, have proven particularly effective for profiling the membrane proteome. chemrxiv.orgacs.org The lipophilic nature of the aryl group facilitates the partitioning of these probes into cellular membranes. A systematic evaluation of diazirine labeling preferences has shown that alkyl diazirines tend to preferentially label acidic amino acids, a reactivity profile that makes them well-suited for targeting proteins embedded in membranes. acs.orgnih.gov Studies have demonstrated that diazirine-based probes can successfully enrich membrane proteins. chemrxiv.org The generation of a reactive carbene from aryl-fluorodiazirines allows for efficient crosslinking within the hydrophobic membrane environment. nih.gov

The reactivity of diazirine probes can be influenced by the local environment. For instance, alkyl diazirines can form a reactive diazo intermediate, which exhibits a preference for labeling acidic residues in a pH-dependent manner. acs.orgnih.gov This characteristic is advantageous for studying membrane proteins, which are often associated with the acidic phospholipid headgroups of the lipid bilayer. chemrxiv.orgacs.org

Probe TypeReactive IntermediatePreferential Labeling TargetApplication Highlight
Alkyl DiazirineCarbene and Diazo IntermediateAcidic Amino Acids (pH-dependent) acs.orgnih.govSurveying the membrane proteome chemrxiv.orgacs.org
Aryl-FluorodiazirinePrimarily CarbeneBroader reactivity, including C-H and heteroatom-H bonds axispharm.comnih.govMembrane protein profiling

Application in Lipid-Protein Interaction Studies

Photoaffinity labeling with diazirine-containing lipid analogs is a powerful technique for elucidating lipid-protein interactions, which are often transient and challenging to study using traditional biochemical methods. nih.gov These probes can be metabolically incorporated into cellular membranes, allowing for the in-situ capture of binding partners. rsc.org

The position of the diazirine group within a lipid probe can significantly impact its labeling profile and the interpretation of experimental results. nih.gov The placement of the photoreactive moiety along the lipid's acyl chain can influence which parts of a protein are crosslinked, providing spatial information about the interaction. researchgate.net However, research has shown that the introduction of a diazirine moiety, particularly if it introduces polarity, can lead to unexpected conformational changes in the lipid, such as the backfolding of the acyl chain. nih.govresearchgate.net This phenomenon can complicate the precise mapping of interaction sites, as the reactive carbene may be presented to a different region of the protein than anticipated based on a linear lipid conformation. nih.gov These findings underscore the importance of careful probe design and consideration of potential structural perturbations when interpreting crosslinking data. nih.govresearchgate.net

Comparison of this compound Analogues with Other Photoreactive Moieties (e.g., Azides, Benzophenones)

While several photoreactive groups are utilized in photoaffinity labeling, diazirines, particularly aryl-fluorodiazirines, offer distinct advantages. iris-biotech.deresearchgate.net

Photoreactive MoietyAdvantagesDisadvantagesActivation Wavelength
Aryl AzidesRelatively easy to synthesizeLonger irradiation times required; can have a higher tendency for rearrangement to a less reactive ketenimine, which preferentially reacts with nucleophiles.< 300 nm u-tokyo.ac.jp
BenzophenonesRobust and less prone to intramolecular reactions.Bulky size can sterically hinder binding to the target protein; requires longer UV exposure for activation. researchgate.netu-tokyo.ac.jp~350-360 nm u-tokyo.ac.jp
Diazirines (including this compound) Small size minimizes perturbation of the probe's binding properties; rapid photolysis upon UV irradiation generates a highly reactive carbene with a short half-life, leading to more specific labeling of proximal molecules. iris-biotech.deaxispharm.comresearchgate.net Aryl-fluorodiazirines favor the carbene pathway. nih.govSynthesis can be more complex; alkyl diazirines can form a diazo isomer that may lead to less specific labeling. nih.govu-tokyo.ac.jp~350-380 nm u-tokyo.ac.jp

Aryl-fluorodiazirines, such as this compound, are particularly advantageous as they primarily react through a carbene intermediate, leading to more efficient and less biased labeling compared to alkyl diazirines which can also react via a diazo intermediate. nih.govresearchgate.net The small size of the diazirine group is a significant benefit over the bulkier benzophenone (B1666685) moiety, reducing the likelihood of altering the natural interaction between the probe and its biological target. researchgate.net

Computational and Theoretical Investigations of 3 Fluoro 3 4 Methylphenyl 3h Diazirene

Electronic Structure Calculations of the Diazirine Ring System

Computational studies, typically employing density functional theory (DFT), are crucial for understanding the electronic structure of the highly strained three-membered diazirine ring in compounds like 3-Fluoro-3-(4-methylphenyl)-3H-diazirene. These calculations provide insights into the molecule's geometry, bond characteristics, and orbital energies, which are fundamental to predicting its stability and reactivity.

For analogous 3-halo-3-aryldiazirines, DFT calculations reveal a C-N-N ring structure with inherent strain due to the small bond angles. The presence of a fluorine atom and a 4-methylphenyl (p-tolyl) group significantly influences the electronic distribution. The fluorine atom, being highly electronegative, withdraws electron density, while the methyl group on the phenyl ring acts as a weak electron-donating group. This substitution pattern affects the stability of the diazirine ring and the properties of the carbene formed upon photolysis.

ParameterTypical Calculated Value (for 3-phenyl-3-(trifluoromethyl)-3H-diazirine)
C-N Bond Length~ 1.48 Å
N-N Bond Length~ 1.24 Å
C-N-N Angle~ 65°
N-C-N Angle~ 50°

This data is representative and based on computational studies of analogous compounds.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key descriptors obtained from electronic structure calculations. The energy and localization of these frontier orbitals are critical in predicting the molecule's photochemical behavior and its reactivity towards other species.

Modeling Photolytic Decomposition Pathways

The primary photochemical reaction of diazirines is the extrusion of molecular nitrogen (N₂) upon UV irradiation, leading to the formation of a highly reactive carbene intermediate. Computational modeling is instrumental in elucidating the mechanistic details of this decomposition process.

Energy Profiles for Nitrogen Extrusion

Theoretical calculations can map the potential energy surface for the photolytic decomposition of 3-Fluoro-3-(4-methylphenyl)-3H-diazirine. This involves calculating the energy of the molecule as it progresses from its ground state to an excited state and then through a transition state leading to the carbene and nitrogen gas.

While a specific energy profile for this compound is not published, a generalized energy profile for the photolysis of a 3-aryl-3-halodiazirine is depicted below.

Reaction CoordinateRelative Energy (kcal/mol)
Ground State Diazirine0
Excited State DiazirineVariable (depends on excitation energy)
Transition State for N₂ ExtrusionSmall barrier from excited state
Carbene + N₂ (Products)Highly negative

This table represents a generalized energy profile for the photodecomposition of aryldiazirines.

Spin-State Energetics of Generated Carbenes

The photolysis of this compound is expected to initially produce the corresponding singlet carbene, fluoro(4-methylphenyl)carbene. Carbenes can exist in either a singlet state, where the two non-bonding electrons are paired in the same orbital, or a triplet state, where they are in different orbitals with parallel spins. The reactivity of the carbene is highly dependent on its spin state.

Computational chemistry provides a powerful tool to calculate the energy difference between the singlet and triplet states, known as the singlet-triplet gap (ΔES-T). For most carbenes, the triplet state is the ground state. However, the presence of electronegative substituents like fluorine can stabilize the singlet state, sometimes making it the ground state or lowering the singlet-triplet gap.

For fluorophenylcarbenes, DFT calculations are used to predict the ΔES-T. The magnitude and sign of this value are critical for understanding the subsequent reactivity. A small ΔES-T suggests that intersystem crossing from the initially formed singlet to the triplet state can be efficient. Experimental studies on the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine have shown product distributions consistent with the intermediacy of a singlet carbene. nih.gov

Carbene Species (Analogous)Calculated ΔES-T (kcal/mol)Ground State
Phenylcarbene~ -10 to -15Triplet
Fluorophenylcarbene~ -5 to -10Triplet
Difluorocarbene~ +55Singlet

This data is illustrative and based on computational studies of related carbene systems. A positive value indicates a singlet ground state.

Mechanistic Simulations of Carbene Reactivity

Once formed, the fluoro(4-methylphenyl)carbene can undergo a variety of reactions, most notably insertion into C-H, O-H, and N-H bonds. Computational simulations are invaluable for understanding the mechanisms of these reactions and for predicting their outcomes.

Transition State Analysis for Insertion Reactions

The insertion of a carbene into a C-H bond is a key reaction in photoaffinity labeling. Computational chemists can model this process by locating the transition state structure for the insertion reaction. The energy of this transition state determines the activation energy of the reaction.

For the insertion of a singlet carbene, the reaction is generally thought to proceed via a concerted, three-centered transition state. DFT calculations can optimize the geometry of this transition state and determine its energy. These calculations often show that the activation barriers for insertion into different types of C-H bonds (e.g., primary, secondary, tertiary) vary, which can explain the observed selectivity in experimental studies.

While specific transition state data for fluoro(4-methylphenyl)carbene is not available, representative activation energies for the insertion of singlet carbenes into C-H bonds are typically in the range of 2-10 kcal/mol, indicating a very fast reaction.

Prediction of Reaction Outcomes and Selectivity

Computational models can be used to predict the selectivity of carbene reactions. By comparing the activation energies for insertion into different available bonds in a substrate molecule, it is possible to predict which product will be favored. For example, in a complex biological molecule, a carbene will have the choice of inserting into numerous C-H, O-H, and N-H bonds.

The selectivity is influenced by both steric and electronic factors. Steric hindrance can prevent the carbene from accessing certain bonds, while the electronic properties of the bond (e.g., bond strength, polarity) can also affect the activation energy. DFT calculations can account for these factors and provide a rational basis for understanding and predicting the regioselectivity and stereoselectivity of carbene insertion reactions.

Recent advances in machine learning, combined with DFT data, are also being used to predict reaction outcomes with increasing accuracy, which can be a powerful tool in the design of new photoaffinity labels. mdpi.com

Quantum Chemical Studies on Substituent Effects (Fluoro and 4-methylphenyl) on Reactivity and Stability

Quantum chemical studies provide profound insights into the intricate relationship between the structural features of a molecule and its chemical behavior. In the case of this compound, computational investigations are crucial for elucidating the distinct roles of the fluoro and 4-methylphenyl substituents on the reactivity and stability of the strained diazirine ring. These studies typically employ Density Functional Theory (DFT) and other ab initio methods to model the molecule's electronic structure, geometry, and energetic properties.

The introduction of a fluorine atom and a 4-methylphenyl group at the C3 position of the diazirine ring introduces a combination of electronic and steric effects that significantly modulate the molecule's stability and its propensity to undergo photo- or thermal decomposition to the corresponding carbene.

Detailed Research Findings

Theoretical calculations on model diazirine systems have established that the nature of the substituents at the C3 position is a key determinant of the compound's properties. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is known to influence the stability of the diazirine ring and the subsequent reactivity of the carbene intermediate. nih.gov Conversely, the 4-methylphenyl group, with the methyl group in the para position, is generally considered an electron-donating group (+I and hyperconjugation effects), which can also impact the electronic environment of the diazirine system.

Computational studies on related aryl-substituted diazirines have shown that electron-withdrawing groups can enhance the stability of the diazirine ring against ambient light, a desirable feature for photoaffinity labeling agents. nih.gov The thermal decomposition pathways of diazirines are also highly dependent on the substituents, which can favor either a concerted extrusion of nitrogen to form a carbene or a stepwise process involving a diazo intermediate. researchgate.netacs.org

Illustrative Data Tables:

The following tables present hypothetical yet scientifically plausible data derived from the principles of quantum chemical calculations on substituted diazirines. These tables aim to demonstrate the expected trends and the nature of substituent effects.

Table 1: Calculated Bond Lengths (in Å) for Substituted 3-Phenyl-3H-diazirines

Bond3-Phenyl-3H-diazirine (Parent)3-Fluoro-3-phenyl-3H-diazireneThis compound
C3-N11.4851.4781.480
C3-N21.4851.4781.480
N1=N21.2301.2321.231
C3-C(aryl)1.4901.4851.488
C3-F-1.3501.352

Analysis of Bond Lengths: The introduction of the electronegative fluorine atom is expected to shorten the C3-N bonds and the C3-C(aryl) bond due to its inductive electron withdrawal, which pulls electron density closer to the C3 atom. The addition of the electron-donating methyl group on the phenyl ring would slightly counteract this effect, leading to a marginal lengthening of the C3-C(aryl) and C3-N bonds compared to the fluoro-only substituted compound.

Table 2: Calculated Mulliken Charges on Key Atoms

Atom3-Phenyl-3H-diazirine (Parent)3-Fluoro-3-phenyl-3H-diazireneThis compound
C3+0.15+0.45+0.42
N1/N2-0.10-0.08-0.09
F--0.35-0.36
C(para of phenyl)-0.05-0.04-0.07

Analysis of Mulliken Charges: The highly electronegative fluorine atom induces a significant positive partial charge on the C3 carbon. The electron-donating methyl group in the para position of the phenyl ring slightly reduces this positive charge by pushing electron density towards the ring and, consequently, towards the C3 atom.

Table 3: Calculated Frontier Molecular Orbital Energies (in eV)

Parameter3-Phenyl-3H-diazirine (Parent)3-Fluoro-3-phenyl-3H-diazirineThis compound
HOMO-6.50-6.70-6.65
LUMO-0.80-0.95-0.90
HOMO-LUMO Gap5.705.755.75

Analysis of Frontier Molecular Orbitals: The fluorine substituent is expected to lower the energy of both the HOMO and LUMO due to its inductive effect. The 4-methylphenyl group, being electron-donating, would raise the HOMO energy slightly compared to the fluoro-substituted parent. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. nih.gov The subtle interplay of the two substituents leads to a HOMO-LUMO gap that suggests a relatively stable compound.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Complex Fluorinated Diazirine Derivatives

The development of efficient and versatile synthetic methodologies is crucial for expanding the application of fluorinated diazirines. While established routes exist, current research focuses on creating more complex and functionally diverse derivatives.

General synthetic pathways to diazirines often commence from a ketone, which is converted to a diaziridine intermediate using ammonia (B1221849) and an O-sulfonyl hydroxylamine (B1172632) derivative. nih.gov This intermediate is then oxidized to the final diazirine. nih.govacs.org Recent advancements aim to streamline this process. For instance, one-pot methods that convert tosyloxime intermediates directly to the diazirine have been developed, shortening the synthesis by a step. nih.gov Another innovative one-pot, metal-free approach allows for the synthesis of terminal diazirines from unprotected amino acids. nih.gov

Future synthetic strategies are geared towards:

Late-Stage Functionalization: Developing methods to introduce the fluorinated diazirine moiety into complex molecules, such as natural products or drug candidates, at a late stage in the synthesis. bohrium.com This is challenging due to the inertness of C-F bonds but offers a powerful tool for creating sophisticated probes. rsc.org

Precursor Development: Synthesizing stable precursors that can be attached to a molecule of interest first, and then converted into the active diazirine. wustl.edu This approach is particularly useful when the final probe molecule is incompatible with the conditions required for diazirine synthesis. wustl.edu

Increased Complexity: Building a broader library of fluorinated diazirine derivatives with diverse electronic and steric properties to fine-tune their reactivity and labeling preferences for specific applications. wustl.edu This includes incorporating other functional groups, like alkynes for click chemistry, directly onto the phenyl ring of the diazirine. wustl.eduenamine.net

Advancements in Spatially and Temporally Controlled Photolysis

A significant challenge in using photoactivated probes is to ensure that the reactive species is generated only at the desired location and time, thereby minimizing off-target effects and non-specific labeling. enamine.netu-tokyo.ac.jp Research in this area is exploring innovative methods to achieve precise spatiotemporal control over the photolysis of fluorinated diazirines.

Key advancements include:

Wavelength-Specific Activation: Utilizing low-energy near-UV and purple LEDs (380–420 nm) for photolytic activation. nih.gov This avoids the use of high-energy UV light that can cause damage to biological samples. nih.gov

Photocatalysis: A novel method employs blue light in conjunction with a photosensitizer, such as an iridium complex. nih.gov The photosensitizer absorbs the light and then activates the diazirine through an energy transfer process that only occurs at very short distances (< 1 nm). nih.gov This technique localizes carbene generation to the immediate vicinity of the photosensitizer, offering exceptional spatial control. nih.gov

Flow Chemistry: The use of flow reactors allows for precise control over irradiation time, minimizing the decomposition of the probe and enabling rapid, efficient photolysis. nih.gov

These techniques are crucial for refining the use of photoaffinity labeling, providing clearer, more accurate snapshots of molecular interactions within complex biological systems. nih.gov

Integration of 3-Fluoro-3-(4-methylphenyl)-3H-diazirene into Advanced Material Science Applications

The unique properties imparted by fluorine atoms make fluorinated compounds highly valuable in material science. bohrium.comnumberanalytics.comresearchgate.net The generation of fluorinated carbenes from precursors like this compound opens up possibilities for creating novel materials with tailored characteristics.

Emerging applications in material science include:

Synthesis of Fluorinated Polymers: Fluorinated carbenes can serve as building blocks for new polymers. numberanalytics.comnumberanalytics.com The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

Surface Modification: The high reactivity of the carbene generated from this compound can be harnessed to functionalize surfaces, altering their properties for specific applications.

Development of Advanced Materials: There is growing exploration into using fluorinated carbenes to construct novel fluorinated materials for use in areas like electronics and optics. numberanalytics.comnumberanalytics.com The strong C-F bond and the unique electronic effects of fluorine can be leveraged to fine-tune the material's properties. researchgate.net

Development of Next-Generation Photoaffinity Probes with Enhanced Specificity and Efficiency

Photoaffinity labeling (PAL) is a cornerstone technique for identifying and characterizing biomolecular interactions, such as those between a drug and its protein target. nih.govenamine.netnih.govnih.gov Fluorinated diazirines like this compound are considered superior photo-crosslinkers due to their small size, which minimizes perturbation of the native interaction, and the high reactivity of the resulting carbene. nih.goviris-biotech.de

Current research is focused on creating "next-generation" probes with improved features:

FeatureAdvancementRationale
Stability Replacing the phenyl ring with electron-withdrawing heterocyclic rings (e.g., pyridine (B92270), pyrimidine). nih.govEnhances stability in ambient light, preventing premature degradation of the probe while maintaining high photoreactivity upon UV irradiation. nih.gov
Solubility Introduction of polar functional groups or heterocyclic rings. nih.govImproves aqueous solubility, which is often a limiting factor for probes used in biological systems. nih.gov
Specificity Use of trifluoromethyl-aryl diazirines. enamine.netenamine.netThe trifluoromethyl group helps to suppress the formation of a long-lived diazo intermediate, which can diffuse away from the target site and cause non-specific labeling. The reaction proceeds primarily through a short-lived, highly reactive carbene. u-tokyo.ac.jpnih.gov
Multi-functionality Creation of trifunctional probes containing a ligand-coupling group, a diazirine, and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). nih.goviris-biotech.denih.govEnables a complete workflow from ligand attachment and covalent receptor capture to purification and identification of the target protein. nih.gov

These enhancements are leading to more robust and reliable PAL experiments, facilitating the discovery of new drug targets and the characterization of complex biological pathways. researchgate.net

Mechanistic Elucidation of Complex Biological Interactions using Fluorinated Diazirine Probes

Understanding the precise nature of interactions between molecules in a cell is fundamental to biology and medicine. nih.gov Fluorinated diazirine probes are powerful tools for trapping these interactions—even transient ones—and providing high-resolution information. researchgate.net

These probes are being used to:

Map Binding Pockets: By covalently linking a ligand to its receptor, the probe allows researchers to use techniques like mass spectrometry to identify the exact amino acids at the binding site. nih.gov

Investigate Conformational Changes: Probes can be used to label the solvent-accessible surfaces of proteins. researchgate.net Changes in the labeling pattern can reveal how a protein's shape changes upon binding to another molecule or a calcium ion, for example. researchgate.net

Clarify Reaction Intermediates: Detailed studies on the photolysis products of fluorinated diazirines help researchers understand the reactive intermediates involved. nih.gov It has been shown that aryl-fluorodiazirines react primarily through a carbene intermediate, whereas alkyl diazirines can also react via a diazo isomer, which has different reactivity and labeling preferences. u-tokyo.ac.jpnih.gov This knowledge is critical for the correct design and interpretation of PAL experiments. u-tokyo.ac.jpnih.gov

Analyze DNA-Protein Interactions: Diazirine-containing DNA probes have been synthesized to investigate the interactions between DNA and DNA repair enzymes, helping to elucidate the mechanisms of lesion recognition. researchgate.net

By providing the ability to form a covalent bond at the site of interaction, these probes offer a way to answer the fundamental "what, when, and where" questions of complex biological processes. nih.gov

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for diazirene derivatives in biological systems?

  • Methodological Answer :
  • Library Design : Synthesize analogs with varied substituents (e.g., CF3_3, CH3_3, OCH3_3).
  • Biological Assays : Measure IC50_{50} values against target enzymes (e.g., cytochrome P450) using fluorescence quenching.
  • QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent properties with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.